molecular formula C17H26N2O5S2 B2934872 N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide CAS No. 898405-40-8

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide

Cat. No.: B2934872
CAS No.: 898405-40-8
M. Wt: 402.52
InChI Key: HZCRSTMIQSONPN-UHFFFAOYSA-N
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Description

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide is a complex organic compound that features a benzamide core with various functional groups attached

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide typically involves multi-step organic reactions. The process may start with the preparation of the benzamide core, followed by the introduction of the butyl group, the dimethylsulfamoyl group, and the thiolan-3-yl group. Each step requires specific reagents and conditions, such as catalysts, solvents, and temperature control.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale reactions with optimized conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert functional groups to their reduced forms.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.

Major Products

The major products of these reactions depend on the specific reagents and conditions used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce amines or alcohols.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules or as a reagent in organic synthesis.

    Biology: Potential use in biochemical assays or as a probe for studying biological processes.

    Medicine: Possible applications in drug development, particularly if the compound exhibits biological activity.

    Industry: Use in the production of specialty chemicals, materials, or as an intermediate in various industrial processes.

Mechanism of Action

The mechanism of action for N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

Similar compounds might include other benzamides with different substituents, such as:

  • N-butyl-4-(methylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide
  • N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-2-yl)benzamide

Uniqueness

The uniqueness of N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxo-1lambda6-thiolan-3-yl)benzamide lies in its specific combination of functional groups, which may confer unique chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-butyl-4-(dimethylsulfamoyl)-N-(1,1-dioxothiolan-3-yl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O5S2/c1-4-5-11-19(15-10-12-25(21,22)13-15)17(20)14-6-8-16(9-7-14)26(23,24)18(2)3/h6-9,15H,4-5,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZCRSTMIQSONPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(C1CCS(=O)(=O)C1)C(=O)C2=CC=C(C=C2)S(=O)(=O)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

402.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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